N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-acetamide moiety and a 4-ethoxyphenyl carbamoyl group. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-31-20-10-8-18(9-11-20)25-21(29)12-19-13-32-23(27-19)33-14-22(30)26-17-6-4-16(5-7-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGWWBZLPFRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the acetamidophenyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the ethoxyphenyl group.
Reduction: This reaction can target the acetamide group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acetamide-thiazole/triazole derivatives allow for meaningful comparisons. Below, key analogs are analyzed based on substituent variations, biological activities, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Core Heterocycle : Replacement of the thiazole ring with a triazole (as in ) reduces antibacterial potency but enhances antifungal activity, likely due to altered electron distribution and hydrogen-bonding capacity .
- Substituent Impact :
- The 4-ethoxyphenyl carbamoyl group in the target compound may improve metabolic stability compared to chlorophenyl or methylphenyl groups, as ethoxy groups are less prone to oxidative degradation .
- Sulfanyl linkage : Critical for redox-modulating activity, as seen in analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide , which showed enhanced bioavailability due to sulfur’s lipophilicity .
Physicochemical Properties
| Property | Target Compound | N-(4-chlorophenyl)triazole analog | N-(4-methylthiazole) analog |
|---|---|---|---|
| LogP | ~3.2 (predicted) | 2.8 | 3.0 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.15 | 0.08 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
Implications :
- Higher LogP in the target compound suggests improved lipid membrane permeability, aligning with the enhanced activity of lipophilic thiazole derivatives .
- Low aqueous solubility may limit bioavailability, a common issue addressed in analogs via prodrug strategies (e.g., esterification in methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
